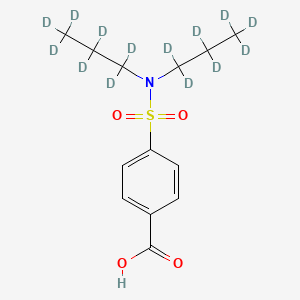

Probenecid-d14

Übersicht

Beschreibung

Probenecid-d14 ist ein deuteriummarkiertes Derivat von Probenecid, einem Medikament, das in erster Linie zur Behandlung von Gicht und Hyperurikämie eingesetzt wird. Die Deuteriummarkierung dient dazu, die Verbindung in verschiedenen wissenschaftlichen Studien zu verfolgen, wodurch ihre Nützlichkeit in Forschungsanwendungen erhöht wird. Probenecid selbst ist bekannt für seine Fähigkeit, die renale Ausscheidung organischer Anionen zu hemmen und die tubuläre Reabsorption von Harnsäure zu reduzieren, wodurch es effektiv den Serum-Harnsäure-Spiegel senkt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Einarbeitung von Deuterium in das Probenecid-Molekül. Der allgemeine Syntheseweg umfasst die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit p-Carboxybenzolsulfonamid.

Reaktion mit deuterierten Reagenzien: Das p-Carboxybenzolsulfonamid wird mit deuteriertem n-Propyl-Bromid in Gegenwart einer Base wie Natriumhydroxid umgesetzt.

Reinigung: Das Rohprodukt wird durch Kristallisation und Filtration gereinigt, um this compound zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Massensynthese: Es werden große Mengen an Ausgangsmaterialien und deuterierten Reagenzien verwendet.

Optimierung der Reaktionsbedingungen: Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittel werden auf maximale Ausbeute optimiert.

Reinigung und Qualitätskontrolle: Das Endprodukt wird einer strengen Reinigung und Qualitätskontrolle unterzogen, um die gewünschte isotopenreinheit und chemische Zusammensetzung sicherzustellen.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Sulfon-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in die entsprechenden Amin-Derivate umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das this compound-Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Nucleophile wie Amine und Thiole werden unter basischen oder sauren Bedingungen eingesetzt.

Wichtigste gebildete Produkte

Oxidation: Sulfon-Derivate.

Reduktion: Amin-Derivate.

Substitution: Verschiedene substituierte this compound-Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Pharmakokinetische Studien: Wird als Tracer verwendet, um die Pharmakokinetik von Probenecid in biologischen Systemen zu untersuchen.

Studien zur Arzneimittelwechselwirkung: Hilft beim Verständnis der Wechselwirkung von Probenecid mit anderen Medikamenten durch Verfolgung seiner Stoffwechselwege.

Biologische Forschung: Wird in Studien verwendet, die die transienten Rezeptorpotential-Vanilloid-2 (TRPV2)-Kanäle und Pannexin-1-Kanäle betreffen.

Medizinische Forschung: Wird auf seine potenzielle antivirale Aktivität gegen respiratorische Viren, einschließlich SARS-CoV-2, untersucht

Industrielle Anwendungen: Wird bei der Entwicklung neuer pharmazeutischer Formulierungen und Arzneimittelverabreichungssysteme eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die organischen Anionentransporter (OAT) in den Nierentubuli hemmt. Diese Hemmung reduziert die renale Ausscheidung organischer Anionen und erhöht die Plasmaspiegel von Medikamenten, die normalerweise durch diesen Mechanismus ausgeschieden werden. Zusätzlich aktiviert this compound die transienten Rezeptorpotential-Vanilloid-2 (TRPV2)-Kanäle und hemmt Pannexin-1-Kanäle, was zu seinen pharmakologischen Wirkungen beiträgt .

Wissenschaftliche Forschungsanwendungen

Probenecid-d14 has a wide range of scientific research applications, including:

Pharmacokinetic Studies: Used as a tracer to study the pharmacokinetics of Probenecid in biological systems.

Drug Interaction Studies: Helps in understanding the interaction of Probenecid with other drugs by tracking its metabolic pathways.

Biological Research: Used in studies involving the transient receptor potential vanilloid 2 (TRPV2) channels and pannexin 1 channels.

Medical Research: Investigated for its potential antiviral activity against respiratory viruses, including SARS-CoV-2

Industrial Applications: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Wirkmechanismus

Target of Action

Probenecid-d14, a deuterium-labeled form of Probenecid, primarily targets organic anion transporters (OATs) . These transporters are responsible for the excretion of organic agents such as penicillin . Probenecid also targets transient receptor potential vanilloid 2 (TRPV2) channels and pannexin 1 channels .

Mode of Action

This compound, like its parent compound Probenecid, acts by competitively inhibiting the reabsorption of uric acid at the proximal convoluted tubule . This increases the urinary excretion of uric acid and decreases serum urate levels . It also increases plasma levels of weak organic acids (penicillins, cephalosporins, or other beta-lactam antibiotics) by competitively inhibiting their renal tubular secretion .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the tubular reabsorption of urate, thus affecting the uric acid excretion pathway . It also impacts the ATP release pathway, suggesting that ATP release involves an organic anion transporter . Furthermore, it has been shown to inhibit the expression and activation of pannexin 1 channel-related molecules, like ASC, NLRP1, IL-1β, and caspase-1 .

Pharmacokinetics

The pharmacokinetics of this compound are expected to be similar to those of Probenecid. Probenecid is rapidly and completely absorbed following oral administration . It is metabolized in the liver and excreted in the urine . Addition of Probenecid to oral β-lactams has been shown to increase total AUC (7/7; 100%), Cmax (5/8; 63%) and serum t½ (6/8; 75%) .

Result of Action

The primary result of this compound’s action is the reduction of serum uric acid concentrations in chronic gouty arthritis and tophaceous gout in patients with frequent disabling gout attacks . It has also been effectively used to promote uric acid excretion in hyperuricemia secondary to the administration of thiazide and related diuretics .

Action Environment

The action of this compound, like that of Probenecid, can be influenced by environmental factors. For instance, the drug’s efficacy can be affected by the patient’s hydration status, as maintaining a high fluid intake is recommended to facilitate the excretion of uric acid . Additionally, the drug’s stability could potentially be affected by factors such as temperature and pH, although specific details would require further investigation.

Biochemische Analyse

Biochemical Properties

Probenecid-d14, like its parent compound Probenecid, interacts with various enzymes and proteins. It inhibits organic anion transporters (OATs), which are responsible for the excretion of organic agents . This inhibition reduces the renal clearance of certain drugs, increasing their plasma concentration and prolonging their effect . This compound also activates the transient receptor potential (TRP) channel TRPV2 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to have a chemosensitizing effect in cancer cell lines . In combination with antineoplastic agents, this compound can increase cell death, reduce colony formation, and increase the number of apoptotic cells . It also influences cell function by affecting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression . It inhibits the tubular reabsorption of urate, thus increasing the urinary excretion of uric acid and decreasing serum urate levels . It also acts as an agonist of TRPV2 (EC 50 = 31.9 µM), eliciting nociceptive behavior under inflammatory conditions in mice .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been found to improve the survival duration by 35% in a mouse model of neuroblastoma . The motor activity of the mice was significantly ameliorated compared to the control group .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving a mouse model of neuroblastoma, increasing doses of this compound resulted in a significant decrease in the effective doses of the chemotherapeutic agents .

Metabolic Pathways

This compound is involved in various metabolic pathways. It inhibits the renal excretion of organic anions and reduces tubular reabsorption of urate . This affects metabolic flux and metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with transporters and binding proteins . It inhibits the renal excretion of certain organic anionic drugs, thereby increasing their plasma concentration and prolonging their effect .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Probenecid-d14 involves the incorporation of deuterium into the Probenecid molecule. The general synthetic route includes the following steps:

Starting Material: The synthesis begins with p-carboxybenzenesulfonamide.

Reaction with Deuterated Reagents: The p-carboxybenzenesulfonamide is reacted with deuterated n-propyl bromide in the presence of a base such as sodium hydroxide.

Purification: The crude product is purified through crystallization and filtration to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.

Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield.

Purification and Quality Control: The final product undergoes rigorous purification and quality control to ensure the desired isotopic purity and chemical composition.

Analyse Chemischer Reaktionen

Types of Reactions

Probenecid-d14 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Probenecid: Die nicht-deuterierte Form von Probenecid.

Benzylpenicillin: Eine weitere Verbindung, die mit organischen Anionentransportern interagiert.

Phenoxymethylpenicillin: Ähnlich in seiner Wechselwirkung mit organischen Anionentransportern.

Einzigartigkeit

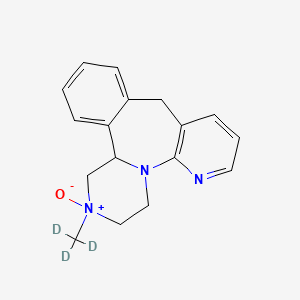

Probenecid-d14 ist aufgrund seiner Deuteriummarkierung einzigartig, die eine präzise Verfolgung in pharmakokinetischen und metabolischen Studien ermöglicht. Diese Markierung bietet einen erheblichen Vorteil in Forschungsanwendungen, was sie zu einem wertvollen Werkzeug für die Untersuchung von Arzneimittelwechselwirkungen und Stoffwechselwegen macht .

Eigenschaften

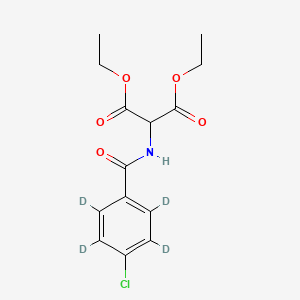

IUPAC Name |

4-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)sulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)/i1D3,2D3,3D2,4D2,9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBABZHXKTCFAPX-YTSTUSJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])S(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the purpose of using Probenecid-d14 in this study?

A1: this compound serves as an internal standard (IS) in the analysis of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum using TQ LC/MS []. Internal standards are crucial for accurate quantification in analytical chemistry, correcting for variations in sample preparation and instrument response. Using a stable isotope-labeled analog like this compound is particularly advantageous as it exhibits nearly identical chemical behavior to the analyte (Probenecid) while being distinguishable by mass spectrometry.

Q2: How does Probenecid affect the serum exposure of phenoxymethylpenicillin?

A2: While the provided abstract doesn't delve into the mechanism, it mentions that Probenecid enhances the serum exposure of phenoxymethylpenicillin, potentially allowing for lower phenoxymethylpenicillin doses to reach similar pharmacokinetic/pharmacodynamic targets []. This effect is likely due to Probenecid's known ability to inhibit renal tubular secretion of certain drugs, including penicillin. By reducing the elimination rate of phenoxymethylpenicillin, Probenecid increases its concentration and duration of action in the bloodstream.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R)-1-[(Acetyloxy)methyl]-1-(hydroxymethyl)-3-(4-octylphenyl)propyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B563664.png)